2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol
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Overview
Description
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with heptadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkyl halides; often in the presence of Lewis acids or bases.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and coatings due to its chemical stability.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-1H-benzimidazole
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole
Uniqueness
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol is unique due to its specific heptadecyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its lipophilicity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
69397-98-4 |
---|---|
Molecular Formula |
C25H42N2O |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-heptadecyl-1-methylbenzimidazol-5-ol |
InChI |
InChI=1S/C25H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26-23-21-22(28)19-20-24(23)27(25)2/h19-21,28H,3-18H2,1-2H3 |
InChI Key |
ISZUQXCTHFZDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1C)C=CC(=C2)O |
Origin of Product |
United States |
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